1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one
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Overview
Description
1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one typically involves the introduction of the difluoromethoxy group onto a suitable aromatic precursor, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 2-(difluoromethoxy)-3-methylbenzene with a suitable acylating agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, while the propan-2-one moiety can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenylacetone: Similar structure but lacks the difluoromethoxy group.
1-Phenyl-2-propanone: Another related compound with a phenyl ring and propan-2-one moiety.
Thiophene Derivatives: Compounds with similar aromatic structures but containing sulfur atoms.
Uniqueness: 1-(2-(Difluoromethoxy)-3-methylphenyl)propan-2-one is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H12F2O2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-3-methylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2/c1-7-4-3-5-9(6-8(2)14)10(7)15-11(12)13/h3-5,11H,6H2,1-2H3 |
InChI Key |
CNDHNXOHLNAXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)C)OC(F)F |
Origin of Product |
United States |
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